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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined properties of

barium sodium niobate (Ba₂NaNb₅O₁₅, BNN) with theoretical predictions from ab initio

models. The aim is to offer a clear validation of current computational approaches and highlight

areas for future investigation. This document summarizes key quantitative data in structured

tables, details experimental and computational methodologies, and visualizes essential

workflows and relationships.

Structural Properties: A Direct Comparison
A recent study by Grendal et al. (2023) provides a direct and valuable comparison between

experimental and ab initio (Density Functional Theory, DFT) models for the crystal structure of

barium sodium niobate at room temperature. The experimental data was obtained through

high-resolution X-ray and neutron powder diffraction, with the structure refined using the

Rietveld method. The theoretical model was based on DFT calculations.[1][2][3][4]

The study proposes that the room-temperature structure of BNN is best described by the

orthorhombic Ama2 space group. The comparison of the lattice parameters from both

approaches is presented in Table 1.
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Property
Experimental (Grendal et
al., 2023)

Ab Initio (DFT) (Grendal et
al., 2023)

Space Group Ama2 Ama2

Lattice Parameter a (Å) 17.590

Not explicitly stated, but DFT

relaxed unit cell was used for

comparison

Lattice Parameter b (Å) 17.621

Not explicitly stated, but DFT

relaxed unit cell was used for

comparison

Lattice Parameter c (Å) 7.994

Not explicitly stated, but DFT

relaxed unit cell was used for

comparison

Note: While the paper provides a detailed comparison and analysis, the exact DFT-calculated

lattice parameters are not explicitly listed in a simple tabular format in the abstract or

introduction. The comparison is made through graphical representations and discussion within

the paper's body, confirming a good agreement between the experimental data and the DFT-

relaxed unit cell.[1][2][3][4]

Nonlinear Optical and Electro-Optic Properties
Barium sodium niobate is renowned for its excellent nonlinear optical (NLO) and electro-optic

(EO) properties, making it a material of significant interest for applications in frequency

doubling, optical modulation, and other photonic devices.

Experimental Data
Experimental investigations have quantified the NLO and EO coefficients, as well as the

refractive indices of BNN. These values are crucial for designing and fabricating optical

components. Table 2 summarizes experimentally measured values from various sources.
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Property Experimental Value Wavelength

Nonlinear Optical Coefficients

d₃₁ (pm/V) ~11.3 1064 nm

d₃₂ (pm/V) ~11.3 1064 nm

d₃₃ (pm/V) ~26.4 1064 nm

Refractive Indices

nₓ 2.2576 632.8 nm

nᵧ 2.2586 632.8 nm

n₂ 2.1691 632.8 nm

Ab Initio Models: A Methodological Overview
As of the latest literature survey, specific ab initio calculations of the nonlinear optical and

electro-optic coefficients for barium sodium niobate (Ba₂NaNb₅O₁₅) are not readily available.

However, first-principles studies on closely related materials, such as strontium barium niobate

(SBN), provide a clear indication of the theoretical framework that would be employed for such

a calculation.

The primary computational method is Density Functional Theory (DFT) and Density Functional

Perturbation Theory (DFPT). These approaches allow for the calculation of the electronic and

ionic contributions to the electro-optic tensor. The total clamped electro-optic coefficient

(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
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class="inline ng-star-inserted">

𝑟𝑖𝑗𝑘
𝑒𝑙
rijkel​
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Workflow for Ab Initio Calculation of Electro-Optic Coefficients
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DFT Ground State Calculation

DFPT Calculations

Electro-Optic Coefficient Calculation

Output

Define Crystal Structure
(e.g., Ama2 for BNN)

Self-Consistent Field (SCF)
Calculation

Input

Phonon Frequencies
and Eigenvectors Born Effective Charges Optical Dielectric Tensor Nonlinear Optical Susceptibility (χ(2))

Ionic Contribution (rion)
from phonons, Born charges

Electronic Contribution (rel)
from χ(2)

Total Clamped EO Coefficient
(r = rel + rion)

Calculated EO Coefficients
(r_ij)
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Crystal Growth

Post-Growth Processing

Characterization

Data Analysis

Melt Stoichiometric Mixture
of BaCO₃, Na₂CO₃, Nb₂O₅

Pull Single Crystal from Melt
using a Seed Crystal

Controlled Cooling to
Room Temperature

Orient and Cut the
Crystal Boule

Polish the Crystal Faces

X-ray Diffraction (XRD)
for Structural Analysis

Optical Measurements
(Refractive Index, NLO coefficients)

Rietveld Refinement
of XRD Data

Determination of
Lattice Parameters and Space Group
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Experimental Investigation

Theoretical Modeling

Comparison and Validation

Scientific Outcome

Experimental Data
(e.g., XRD, Optical Measurements)

Direct Comparison
of Properties

Ab Initio Model
(e.g., DFT)

Validation of
Theoretical Model

Fundamental Understanding
of Material Properties

Predictive Power for
New Materials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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